Dopastatin

Description

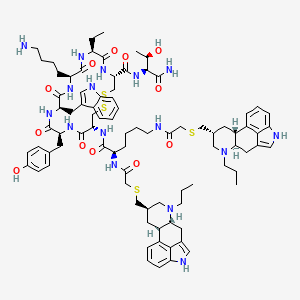

Properties

CAS No. |

868562-36-1 |

|---|---|

Molecular Formula |

C86H116N16O12S4 |

Molecular Weight |

1694.2 g/mol |

IUPAC Name |

(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2,6-bis[[2-[[(6aR,9R,10aR)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methylsulfanyl]acetyl]amino]hexanoyl]amino]-7-ethyl-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |

InChI |

InChI=1S/C86H116N16O12S4/c1-5-30-101-41-51(32-60-58-17-14-22-64-76(58)54(39-91-64)36-72(60)101)43-115-47-74(105)89-29-13-11-21-66(93-75(106)48-116-44-52-33-61-59-18-15-23-65-77(59)55(40-92-65)37-73(61)102(42-52)31-6-2)81(109)99-70-45-117-118-46-71(86(114)100-78(49(4)103)79(88)107)98-80(108)62(7-3)94-82(110)67(20-10-12-28-87)95-84(112)69(35-53-38-90-63-19-9-8-16-57(53)63)97-83(111)68(96-85(70)113)34-50-24-26-56(104)27-25-50/h8-9,14-19,22-27,38-40,49,51-52,60-62,66-73,78,90-92,103-104H,5-7,10-13,20-21,28-37,41-48,87H2,1-4H3,(H2,88,107)(H,89,105)(H,93,106)(H,94,110)(H,95,112)(H,96,113)(H,97,111)(H,98,108)(H,99,109)(H,100,114)/t49-,51-,52-,60-,61-,62+,66-,67+,68+,69-,70+,71+,72-,73-,78+/m1/s1 |

InChI Key |

WLBJBODHTIKYSL-JFPOTJHNSA-N |

Isomeric SMILES |

CCCN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CSCC(=O)NCCCC[C@H](C(=O)N[C@H]5CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC5=O)CC6=CC=C(C=C6)O)CC7=CNC8=CC=CC=C87)CCCCN)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)NC(=O)CSC[C@@H]9C[C@H]1[C@@H](CC2=CNC3=CC=CC1=C23)N(C9)CCC |

Canonical SMILES |

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSCC(=O)NCCCCC(C(=O)NC5CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CC6=CC=C(C=C6)O)CC7=CNC8=CC=CC=C87)CCCCN)CC)C(=O)NC(C(C)O)C(=O)N)NC(=O)CSCC9CC1C(CC2=CNC3=CC=CC1=C23)N(C9)CCC |

Origin of Product |

United States |

Ii. Molecular Architecture and Receptor Binding Profiles of Dopastatin Compounds

Structural Design Principles of Somatostatin-Dopamine Chimeras

The fundamental principle behind the structural design of dopastatin compounds is the creation of a single molecule that incorporates pharmacophores capable of binding to and activating both SSTRs and D2Rs. This chimeric approach seeks to leverage the potential functional interactions between these two receptor systems, which can include the formation of heterodimers. drug-dev.comoup.comkarger.comresearchgate.netbioscientifica.comresearchgate.netselcuk.edu.tr The design process involves integrating structural elements derived from both somatostatin (B550006) and dopamine (B1211576) agonists into a single chemical entity. Early compounds, such as BIM-23A760 (also known as TBR-760 or Onzigolide), were developed based on this concept. drug-dev.combioscientifica.cominvivochem.cnnih.gov Subsequent generations of dopastatins, like BIM-065 (TBR-065 or BIM-23B065), have been designed with improved chemical structures to enhance potency and efficacy and to mitigate issues observed with earlier compounds, such as the formation of active metabolites that could interfere with the parent compound's activity. karger.com The optimization of these chimeric structures involves considering the desired affinity and activity profiles at specific receptor subtypes to maximize therapeutic benefit while minimizing potential side effects. drug-dev.com Structure-based drug design principles, which involve understanding the three-dimensional structure of target receptors and their interactions with ligands, are relevant to the rational design and optimization of these complex molecules. numberanalytics.comnih.govmdpi.comdrugdesign.org

Quantitative Characterization of Receptor Affinities

Dopastatin compounds are characterized by their binding affinities and functional activities at multiple receptors, primarily D2R and specific SSTR subtypes. Quantitative studies, often involving in vitro binding assays, are crucial for defining the receptor interaction profile of these chimeric molecules.

Dopastatins are designed to act as potent agonists at the dopamine D2 receptor. patsnap.com Studies have shown that compounds like BIM-23A760 exhibit significant affinity for D2R, comparable to established dopamine agonists such as cabergoline (B1668192). bioscientifica.com The activation of D2R by dopastatins contributes to their biological effects in tissues where this receptor is highly expressed, such as pituitary adenomas. karger.combioscientifica.comsemanticscholar.orgcas.cz

A key feature of dopastatins is their high affinity and agonist activity at the somatostatin receptor subtype 2 (SSTR2). patsnap.com Research indicates that compounds like BIM-23A760 bind to SSTR2 with very high affinity. bioscientifica.com SSTR2 is widely expressed in various neuroendocrine tumors and plays a significant role in mediating the inhibitory effects of somatostatin and its analogs. karger.combioscientifica.comsemanticscholar.orgcas.czbioscientifica.comcancerindex.orgnih.gov

The binding profiles of dopastatins generally show lower or negligible affinity for other somatostatin receptor subtypes, namely SSTR1, SSTR3, and SSTR4. bioscientifica.combioscientifica.comnih.gov For instance, BIM-23A760 has been reported to have no significant affinity for SSTR3 at concentrations where it shows high affinity for SSTR2. bioscientifica.com While SSTR1 and SSTR3 are expressed in some target tissues, their expression levels can be lower than SSTR2 and D2R, and SSTR4 expression is often very low. karger.comsemanticscholar.orgcas.czbioscientifica.comcancerindex.org

The following table summarizes reported in vitro receptor binding affinities for BIM-23A760 compared to octreotide (B344500) and cabergoline:

| Compound | Target Receptor | IC50 (nM) |

| BIM-23A760 | SSTR2 | 0.03 |

| BIM-23A760 | SSTR5 | 42 |

| BIM-23A760 | SSTR3 | 160 |

| BIM-23A760 | D2R | 15 |

| Octreotide | SSTR2 | 0.6 |

| Octreotide | SSTR5 | 7.0 |

| Octreotide | SSTR3 | 34 |

| Cabergoline | D2R | 25 |

Note: Data compiled from search result bioscientifica.com. IC50 values represent the half-maximal inhibitory concentration in binding assays, indicating the potency of the compound in displacing a radioligand from the receptor.

Somatostatin Receptor Subtype 5 (SSTR5) Agonism

Mechanisms of Receptor Interaction and Activation

Dopastatin compounds exert their effects by binding to and activating their target receptors, D2R and specific SSTR subtypes. patsnap.comnih.gov The enhanced efficacy observed with chimeric somatostatin-dopamine molecules is hypothesized to stem, at least in part, from the ability of SSTRs and D2Rs to physically interact and form heterodimers or higher-order oligomers when co-expressed on the same cell membrane. drug-dev.comoup.comkarger.comresearchgate.netbioscientifica.comresearchgate.netselcuk.edu.trmdpi.com

Ligand binding to these receptor complexes can lead to altered pharmacological properties and enhanced functional responses compared to the activation of individual receptors. researchgate.netresearchgate.net The activation of SSTRs and D2Rs by dopastatins triggers intracellular signaling cascades mediated by G proteins. mdpi.combioscientifica.com These pathways can include the inhibition of adenylyl cyclase, modulation of intracellular calcium levels and ion channels, and the activation or modulation of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2 and p38. nih.govmdpi.combioscientifica.comfrontiersin.org Through these signaling events, dopastatins can influence various cellular processes, including hormone secretion, cell proliferation, and apoptosis. bioscientifica.comnih.govmdpi.combioscientifica.comfrontiersin.org The specific downstream effects can depend on the receptor subtype activated and the cellular context. mdpi.comfrontiersin.orgmdpi.com

Direct Agonism at D2R and SSTRs

Dopastatin compounds function as direct agonists at the dopamine D2 receptor (D2R) and certain somatostatin receptor subtypes (SSTRs), primarily SSTR2 and SSTR5. patsnap.comoup.comendocrine-abstracts.orgdrug-dev.comnih.govdrugbank.com This dual agonism is a defining characteristic of dopastatins, distinguishing them from traditional single-target therapies. Studies have demonstrated that specific dopastatins, such as TBR-760 (BIM-23A760), exhibit high affinity for both D2R and SSTR2, with moderate affinity for SSTR5. endocrine-abstracts.orgnih.govbioscientifica.com

Research findings on the binding affinities of a representative dopastatin (BIM-23A760) highlight its potent interaction with these receptors:

| Receptor Subtype | IC50 (nM) |

| SSTR2 | 0.03 |

| SSTR5 | 42 |

| SSTR3 | 160 |

| D2R | 15 |

Data derived from studies on BIM-23A760 bioscientifica.com. Note: IC50 values indicate the concentration of the compound required to inhibit 50% of receptor binding.

This binding profile allows dopastatins to activate signaling pathways downstream of both D2R and SSTRs, which are often co-expressed in target cells, such as those in pituitary adenomas. endocrine-abstracts.orgdrug-dev.comnih.gov

Evidence for Receptor Heterodimerization and Oligomerization

Beyond direct agonism at individual receptors, a significant aspect of dopastatin pharmacology involves their potential to influence the formation and function of receptor heterodimers and oligomers, particularly between D2R and SSTRs. G protein-coupled receptors (GPCRs), including D2R and SSTRs, are known to form both homodimers (interactions between identical receptor subtypes) and heterodimers (interactions between different receptor subtypes). oup.commdpi.comresearchgate.netmdpi.com Evidence suggests that the interaction between D2R and SSTRs is not merely additive but can lead to the formation of novel receptor complexes with distinct pharmacological properties and enhanced functional activity. oup.comendocrine-abstracts.orgresearchgate.netmdpi.comnih.goveur.nl

Several studies have provided evidence for ligand-induced heterodimerization between D2R and specific SSTR subtypes. This phenomenon is thought to play a crucial role in the enhanced efficacy observed with chimeric somatostatin-dopamine compounds compared to the administration of individual agonists. oup.comdrug-dev.comresearchgate.netnih.goveur.nlmdpi.com

SSTR2-D2R Heterodimerization

Heterodimerization between somatostatin receptor subtype 2 (SSTR2) and the dopamine D2 receptor (D2R) has been demonstrated in various experimental systems, including co-transfected cell lines and neurons that naturally co-express these receptors. oup.combioscientifica.commdpi.comresearchgate.net Research indicates that while constitutive SSTR2-D2R heterodimers may exist in some naturally co-expressing cells, their formation can be further promoted by the presence of specific ligands, including dopamine agonists and potentially chimeric dopastatins. bioscientifica.com Studies using techniques such as co-immunoprecipitation and bioluminescence resonance energy transfer (BRET) have provided physical evidence for the association of SSTR2 and D2R proteins, supporting the formation of heterodimers. oup.comresearchgate.net

Data from studies investigating SSTR2-D2R interaction in co-transfected cells have shown that the presence of both receptors leads to the formation of heterodimeric complexes. For instance, research by Baragli and colleagues reported ligand-dependent heterodimerization between human D2R and SSTR2 in multiple cell lines. oup.comnih.gov

SSTR5-D2R Heterodimerization

Similar to SSTR2, evidence also supports the formation of heterodimers between somatostatin receptor subtype 5 (SSTR5) and the dopamine D2 receptor (D2R). endocrine-abstracts.orgmdpi.comresearchgate.netmdpi.com This interaction has been observed in co-transfected cell systems. Studies have shown that in the presence of either somatostatin-specific or D2R-specific ligands, a significant association between SSTR5 and D2R subtypes occurs, indicating ligand-induced heterodimerization. mdpi.com

Research on SSTR5-D2R interaction in co-transfected CHO-K1 cells demonstrated that while heterodimerization was not significant in the absence of ligands, it was clearly observed upon stimulation with either SST-specific or D2R-specific agonists. mdpi.com This suggests that the binding of agonists facilitates the physical association between these two receptor subtypes.

Functional Consequences of Receptor Heterodimerization

The heterodimerization of SSTRs (specifically SSTR2 and SSTR5) with D2R has significant functional consequences, leading to altered receptor pharmacology and enhanced signaling compared to the activity of the individual receptors. oup.comendocrine-abstracts.orgresearchgate.netmdpi.comnih.goveur.nl These functional changes are believed to contribute to the increased potency and efficacy of chimeric dopastatin compounds. oup.comdrug-dev.comnih.goveur.nlmdpi.com

Key functional consequences observed include:

Altered Ligand Binding Properties: Heterodimerization can modify the binding affinity of the receptors for their respective ligands. For example, when D2R and SSTR2 form heterodimers in the presence of select ligands, increased affinity for dopamine and augmented signaling have been reported. oup.comnih.gov Similarly, the SSTR5-D2R heterodimer displays altered pharmacology, with increased or decreased affinity to somatostatin depending on the presence of D2R agonists or antagonists, respectively. mdpi.com

Enhanced Signal Transduction: The formation of SSTR-D2R heterodimers can lead to enhanced activation of downstream signaling pathways. oup.comendocrine-abstracts.orgresearchgate.netmdpi.comnih.goveur.nl This enhanced signaling is thought to mediate the more potent inhibitory effects of dopastatins on hormone secretion and cell proliferation observed in studies. endocrine-abstracts.orgresearchgate.netnih.govmdpi.com

Cooperative Signaling: The interaction within the heterodimer can result in cooperative signaling, where the activation of one receptor component influences the signaling of the other. This cooperative interaction may lead to a more robust or distinct cellular response than that elicited by activating the receptors individually. endocrine-abstracts.org

Modified Receptor Trafficking and Internalization: While some studies on other GPCR heterodimers have shown altered internalization and desensitization mdpi.com, the specific impact of SSTR-D2R heterodimerization on these processes in the context of dopastatins is an area of ongoing research.

The ability of dopastatins to promote or stabilize these functional heterodimeric complexes is considered a key mechanism underlying their enhanced therapeutic potential, particularly in conditions where both D2R and SSTRs are involved in regulating cellular function or proliferation. oup.comdrug-dev.comresearchgate.netnih.goveur.nlmdpi.com

Iii. Intracellular Signaling Pathways Modulated by Dopastatin Compounds

G-Protein Coupled Receptor (GPCR) Signaling Cascades

Activation of GPCRs by their ligands, including Dopastatin compounds binding to D2R, SSTR2, and SSTR5, typically involves coupling to heterotrimeric G proteins. mdpi.comnih.govresearchgate.net This coupling leads to the dissociation of the G protein into its α-subunit and βγ-dimer, which then modulate various downstream effector molecules. mdpi.comnih.gov Somatostatin (B550006) receptors, including SSTR2 and SSTR5, are primarily coupled to inhibitory G proteins (Gi/Go), which are sensitive to pertussis toxin. bioscientifica.combioscientifica.commdpi.comtum.de Dopamine (B1211576) D2 receptors are also coupled to Gi proteins. bioscientifica.commdpi.com

Adenylyl Cyclase Inhibition and Cyclic AMP (cAMP) Modulation

A key signaling cascade modulated by Dopastatin compounds through their Gi-coupled receptors (D2R, SSTR2, and SSTR5) is the inhibition of adenylyl cyclase (AC). bioscientifica.commdpi.combioscientifica.combioscientifica.commdpi.comtum.de Adenylyl cyclase is an enzyme responsible for catalyzing the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes, including hormone secretion. mdpi.com Inhibition of adenylyl cyclase by activated Gi proteins leads to a decrease in intracellular cAMP levels. mdpi.combioscientifica.combioscientifica.commdpi.comtum.de This reduction in cAMP subsequently lowers the activity of protein kinase A (PKA), a key downstream effector of cAMP. bioscientifica.com The decrease in cAMP levels and PKA activity is associated with the inhibition of hormone secretion in various endocrine cells, a known effect of both somatostatin and dopamine agonists. mdpi.combioscientifica.comtum.de

Table 1: Effect of Receptor Activation on Adenylyl Cyclase and cAMP

| Receptor Subtype | Primary G Protein Coupling | Effect on Adenylyl Cyclase Activity | Effect on Intracellular cAMP Levels |

| Dopamine D2 Receptor (D2R) | Gi/Go | Inhibition | Decrease |

| Somatostatin Receptor 2 (SSTR2) | Gi/Go | Inhibition | Decrease |

| Somatostatin Receptor 5 (SSTR5) | Gi/Go | Inhibition | Decrease |

Regulation of Intracellular Calcium Dynamics ([Ca2+]i)

Dopastatin compounds also influence intracellular calcium ([Ca2+]i) dynamics. Activation of Gi-coupled receptors like SSTR2 and D2R can lead to a decrease in intracellular calcium levels. mdpi.combioscientifica.commdpi.comtum.de This is primarily achieved through the inhibition of voltage-dependent calcium channels, which reduces calcium influx into the cell. mdpi.combioscientifica.commdpi.comtum.dedrugbank.com Additionally, somatostatin receptor activation can lead to the activation of potassium channels, causing membrane hyperpolarization, which further inhibits voltage-gated calcium channels. bioscientifica.commdpi.comtum.de The reduction in intracellular calcium is a significant mechanism by which Dopastatin compounds can inhibit hormone secretion, as calcium is essential for the exocytosis of hormone-containing vesicles. karger.comendocrine-abstracts.orgmdpi.combioscientifica.com Studies with the dopastatin BIM-065 have shown a rapid inhibitory effect on [Ca2+]i kinetics in pituitary adenoma cells. karger.comendocrine-abstracts.org

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

The Mitogen-Activated Protein Kinase (MAPK) pathways are a series of protein kinases that play critical roles in regulating diverse cellular activities, including proliferation, differentiation, and apoptosis. frontiersin.org While often associated with proliferative signals, GPCRs, including those targeted by Dopastatin, can also activate MAPK pathways to mediate inhibitory or pro-apoptotic effects depending on the cell type and context. frontiersin.orgbioscientifica.combioscientifica.comresearchgate.netresearchgate.net Dopastatin compounds have been shown to modulate different branches of the MAPK pathway, notably ERK1/2, p38, and JNK. nih.govkarger.compatsnap.comnih.govencyclopedia.pubmdpi.combioscientifica.combioscientifica.comresearchgate.net

ERK1/2 Phosphorylation and Activation

Dopastatin compounds, particularly through D2 receptor activation, have been shown to activate the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway, which involves the phosphorylation and activation of ERK1 and ERK2 proteins. nih.govkarger.compatsnap.comnih.govencyclopedia.pubresearchgate.netresearchgate.net While ERK activation is often linked to cell proliferation, in the context of Dopastatin action on pituitary tumor cells, ERK1/2 activation appears to contribute to anti-proliferative and pro-apoptotic effects. nih.govkarger.compatsnap.comnih.govencyclopedia.pubbioscientifica.combioscientifica.comresearchgate.net For instance, studies with BIM-23A760 and BIM-065 have demonstrated increased ERK1/2 phosphorylation in pituitary adenoma cells, which was associated with reduced cell viability and increased apoptosis. karger.compatsnap.comendocrine-abstracts.orgnih.govencyclopedia.pubresearchgate.net This suggests a context-dependent role for ERK activation in mediating the effects of Dopastatin.

p38 MAPK Activation

Activation of the p38 MAPK pathway has also been implicated in the cellular responses to Dopastatin compounds. nih.govencyclopedia.pubbioscientifica.commdpi.combioscientifica.comresearchgate.netresearchgate.net The p38 MAPK pathway is typically associated with cellular stress responses, inflammation, and apoptosis. frontiersin.orgresearchgate.net Research indicates that Dopastatin, through its receptor targets, can lead to the activation of p38 MAPK, contributing to the induction of apoptosis and inhibition of cell proliferation, particularly in pituitary tumor cells. nih.govencyclopedia.pubbioscientifica.commdpi.combioscientifica.comresearchgate.netresearchgate.net Studies on the mechanisms of Dopastatin and its components (somatostatin and dopamine agonists) support the role of p38 activation in mediating their anti-tumor effects. encyclopedia.pubbioscientifica.commdpi.combioscientifica.comresearchgate.netresearchgate.net

JNK MAPK Activation

Table 2: Modulation of MAPK Pathways by Dopastatin Compounds

| MAPK Pathway | Observed Modulation by Dopastatin Compounds | Associated Cellular Effects |

| ERK1/2 | Activation (Phosphorylation) | Anti-proliferative, Pro-apoptotic |

| p38 | Activation | Anti-proliferative, Pro-apoptotic |

| JNK | Activation (Inferred from target receptor activity) | Pro-apoptotic, Growth arrest |

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway Modulation

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cellular functions such as growth, proliferation, differentiation, motility, and survival, and its dysregulation is frequently observed in various cancers, including pituitary adenomas. mdpi.comaacrjournals.orgnih.govresearchgate.net Dopastatin compounds have been shown to modulate this pathway, contributing to their anti-proliferative effects. csic.eskarger.com

Akt Phosphorylation

Akt, a key mediator of PI3K signaling, is activated by phosphorylation. aacrjournals.org Studies investigating the effects of dopastatin compounds, such as BIM-065, on PitNET cells have indicated modulation of Akt phosphorylation. csic.eskarger.com Specifically, the effects of BIM-065 on p-Akt proteins might be associated with a preferential activation of the D2/dopaminergic signaling pathway. karger.com This suggests that dopastatins can influence the activation status of Akt, potentially leading to downstream effects on cell survival and proliferation.

Research Findings on Akt Phosphorylation Modulation by BIM-065:

| Cell Type | Effect on Akt Phosphorylation | Potential Mediating Pathway | Source |

| PitNETs (various subtypes) | Modulation observed | D2/dopaminergic signaling | karger.com |

| AtT-20 cell line | Modulation observed | D2/dopaminergic signaling | karger.com |

Interaction with Downstream Effectors (e.g., mTOR signaling pathway)

The PI3K/Akt pathway interacts with several downstream effectors, notably the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. mdpi.comaacrjournals.org mTOR is a central regulator of protein synthesis, cell proliferation, and cellular metabolism. karger.comnih.gov While the search results highlight the importance of the PI3K/Akt/mTOR pathway in pituitary tumorigenesis and the effects of mTOR inhibitors mdpi.comaacrjournals.orgresearchgate.netkarger.com, direct detailed research findings specifically on how dopastatins interact with downstream effectors like mTOR were not extensively detailed in the provided snippets. However, given the known link between PI3K/Akt and mTOR, it is plausible that dopastatin-mediated modulation of Akt phosphorylation would consequently impact mTOR signaling.

Protein Tyrosine Phosphatase (PTP) Activity and Dephosphorylation Events

Somatostatin receptors are known to mediate their anti-proliferative actions, in part, through the activation of protein tyrosine phosphatases (PTPs). bioscientifica.comthno.orgmdpi.comeur.nl These enzymes counteract the activity of tyrosine kinases by removing phosphate (B84403) groups from specific protein substrates, thereby inhibiting growth factor-stimulated mitogenic signaling pathways. bioscientifica.comthno.orgmdpi.com

Activation of SSTRs, particularly SSTR2, can lead to the activation of cytosolic PTPs like SHP-1 and SHP-2, and the membrane-anchored PTPη (PTPRJ). bioscientifica.comthno.orgmdpi.com This activation contributes to anti-proliferative effects by dephosphorylating components of intracellular signaling pathways, including PI3K and MAPK signaling. thno.orgmdpi.com PTP interaction with the PI3K/Akt pathway can result in the upregulation of cell cycle inhibitors like p21 and p27. aacrjournals.orgthno.orgnih.gov

While the search results emphasize the role of PTPs in somatostatin receptor signaling and their impact on pathways like PI3K/Akt and MAPK bioscientifica.comthno.orgmdpi.comnih.gov, direct detailed research findings specifically demonstrating the effect of dopastatin compounds on PTP activity and subsequent dephosphorylation events were not explicitly provided in the snippets. However, as dopastatins activate SSTRs, it is reasonable to infer that they would also influence PTP activity as part of their mechanism of action.

Cross-Talk with Other Signaling Pathways and Intercellular Regulatory Networks

The biological effects of dopastatin compounds are not limited to a single pathway but involve complex interactions and cross-talk with other signaling networks. The development of dopastatins is based on the concept of molecular cross-talk between somatostatin and dopamine receptors, which can form functional heterodimers. mdpi.comresearchgate.netnih.gov This heterodimerization can lead to enhanced functional activity compared to the activation of individual receptors. mdpi.comresearchgate.net

Beyond the PI3K/Akt pathway and the inferred involvement of PTPs, dopastatins and their constituent receptor targets (SSTRs and D2Rs) are known to interact with other crucial signaling cascades. For instance, dopamine receptor activation can influence adenylyl cyclase activity, phosphatidylinositol metabolism, and voltage-activated ion channels. bioscientifica.com D2R activation has also been linked to the MAPK pathways, including p38 and JNK, contributing to cell death and apoptosis. mdpi.com Somatostatin receptors also modulate MAPK pathways. bioscientifica.comthno.orgmdpi.com

Iv. Cellular and Molecular Effects of Dopastatin Compounds in Preclinical Models

Effects on Cell Proliferation and Viability

Preclinical research has investigated the direct effects of dopastatin compounds on the proliferation and viability of tumor cells, primarily in the context of pituitary adenomas and other neuroendocrine tumors. endocrine-abstracts.orgresearchgate.netkarger.comdrug-dev.comresearchgate.net These studies aim to understand the potential of dopastatins to inhibit tumor growth at the cellular level.

In Vitro Studies on Cell Lines

In vitro studies using various cell lines have provided insights into the antiproliferative effects of dopastatins. For instance, in growth hormone (GH)-tumoral cells characterized by a balanced expression of SSTR2 and D2DR, dopastatins have demonstrated a synergistic effect on cell proliferation. endocrine-abstracts.org A new-generation dopastatin, BIM-065, decreased cell viability in corticotropinomas and somatotropinomas cell lines. researchgate.netkarger.compatsnap.com However, in nonfunctioning pituitary adenomas (NFPAs) cell cultures, BIM-065 did not show relevant alterations in terms of cell viability. karger.com Another chimeric compound, BIM-23A760 (also referred to as TBR-760), which has high affinity for D2R and SSTR2, significantly inhibited [3H]thymidine incorporation, a measure of cell growth, in a notable percentage of NFPA cultures. bioscientifica.comnih.govnih.gov This inhibitory effect was comparable to that of the selective D2R agonist cabergoline (B1668192) and more effective than octreotide (B344500) in some NFPA subgroups. bioscientifica.com Studies on human medullary thyroid cancer (MTC) cell lines, such as TT and MZ-CRC-1, have shown that a novel second-generation somatostatin-dopamine chimera, TBR-065, exerted a more prominent inhibition of cell proliferation compared to lanreotide (B11836). researchgate.net

Table 1: Effect of Dopastatin Compounds on Cell Viability/Proliferation in In Vitro Studies

| Compound | Cell Line/Type | Observed Effect on Proliferation/Viability | Reference |

| Dopastatins | GH-tumoral cells (balanced SSTR2/D2DR) | Synergistic inhibition of proliferation | endocrine-abstracts.org |

| BIM-065 | Corticotropinomas cell lines | Decreased cell viability | researchgate.netkarger.compatsnap.com |

| BIM-065 | Somatotropinomas cell lines | Decreased cell viability | researchgate.netkarger.compatsnap.com |

| BIM-065 | Nonfunctioning Pituitary Adenomas (NFPAs) cell cultures | No relevant alteration in cell viability | karger.com |

| BIM-23A760 (TBR-760) | NFPA cultures | Significant inhibition of [3H]thymidine incorporation in ~60% of cultures | bioscientifica.comnih.govnih.gov |

| TBR-065 | TT (MTC cell line) | More prominent inhibition than lanreotide | researchgate.net |

| TBR-065 | MZ-CRC-1 (MTC cell line) | More prominent inhibition than lanreotide | researchgate.net |

Ex Vivo Analyses on Primary Tumor Cell Cultures

Ex vivo studies using primary cell cultures derived from human tumors allow for the assessment of drug effects in a more physiologically relevant setting compared to continuous cell lines. frontiersin.org A study using primary cell cultures from different PitNET subtypes (corticotropinomas, somatotropinomas, NFPAs, and prolactinomas) treated with BIM-065 assessed key functional endpoints, including cell viability. researchgate.netkarger.compatsnap.comresearchgate.net BIM-065 decreased cell viability in all tested corticotropinomas and somatotropinomas primary cultures. researchgate.netkarger.compatsnap.com While BIM-065 did not significantly alter cell viability in NFPA primary cultures, it did increase the apoptotic rate in these cells. karger.com TBR-760 has also been shown to suppress the growth of primary cultures of human NFPA cells. drug-dev.comnih.gov

Induction of Apoptosis and Programmed Cell Death Mechanisms

The induction of apoptosis, or programmed cell death, is a crucial mechanism for controlling tumor growth and is a key area of investigation for anticancer compounds. aging-us.commdpi.com Dopastatins have been studied for their ability to trigger apoptotic pathways in tumor cells.

Studies have shown that dopastatin compounds can increase apoptosis in various tumor cell types. BIM-065 increased apoptosis in primary cultures of corticotropinomas, somatotropinomas, and NFPAs. researchgate.netkarger.compatsnap.com This pro-apoptotic effect was observed despite the lack of significant change in cell viability in NFPA primary cultures. karger.com The activation of dopamine (B1211576) D2 receptors has been observed to inhibit pituitary tumor growth by autophagic cell death in vitro and in vivo. mdpi.com Additionally, the D2R activated pathway can lead to cell death and apoptosis through pathways such as p38 and JNK MAPK. mdpi.com SSTRs, particularly SSTR2 and SSTR3, have also been shown to induce apoptosis through various mechanisms, including the p53/Bax, NFkB, and PTPs/caspase8 signaling pathways. mdpi.combioscientifica.com TBR-065 also exerted a more prominent pro-apoptotic effect compared to lanreotide in TT medullary thyroid cancer cells. researchgate.net

Molecular Markers of Apoptosis (e.g., Caspases, p53/Bax)

Apoptosis is mediated by a cascade of molecular events involving specific proteins, including caspases and members of the Bcl-2 family like Bax and the tumor suppressor protein p53. aging-us.commdpi.com Caspases, particularly initiator caspases (e.g., caspase-8, -9) and effector caspases (e.g., caspase-3, -6, -7), play central roles in executing the apoptotic program. aging-us.com The p53 protein is a critical regulator of apoptosis, capable of upregulating pro-apoptotic proteins like Bax and interacting with anti-apoptotic proteins. aging-us.commdpi.comnih.gov

While the provided search results indicate that dopastatins induce apoptosis and mention related pathways like Akt- or ERK1/2-phosphorylation and calcium kinetics researchgate.netkarger.compatsnap.com, and the involvement of p53/Bax and caspases in general apoptosis mechanisms triggered by SSTRs and D2Rs aging-us.commdpi.commdpi.com, detailed data specifically linking dopastatin treatment to changes in the expression or activity of key apoptotic markers like caspases or the p53/Bax ratio within the context of dopastatin studies were not extensively detailed in the provided snippets. However, the observed increase in apoptotic rate suggests the activation of these underlying programmed cell death mechanisms.

Regulation of Gene Expression Profiles

The therapeutic effects of compounds can involve the modulation of gene expression, influencing pathways critical for cell survival, proliferation, and death. Studies on dopastatins have begun to explore their impact on the expression of genes relevant to tumorigenesis.

Modulation of Key Regulatory Genes Involved in Tumorigenesis

Dopastatins, by acting on SSTRs and D2DRs, can influence intracellular signaling cascades that ultimately affect gene expression. endocrine-abstracts.orgresearchgate.netkarger.compatsnap.com For instance, activation of SSTRs can modulate phosphotyrosine phosphatases and mitogen-activated protein kinase pathways, and through the stimulation of phosphotyrosine phosphatase, may produce cytostatic actions. bioscientifica.com SSTR activation can also lead to the upregulation of cyclin-dependent kinase inhibitors like p21 and p27 and the tumor suppressor gene Zac1, primarily mediated by SSTR2 and SSTR3. mdpi.com The D2R activated pathway can also influence gene expression related to cell death and proliferation. mdpi.com

Studies with BIM-065 on PitNET primary cultures assessed the expression levels of key genes. researchgate.netkarger.compatsnap.com While BIM-065 reduced hormone secretion and increased apoptosis, it did not alter mRNA expression levels of POMC (ACTH-precursor), somatostatin (B550006), and dopamine receptors (SSTR2, SSTR5, D2RT, D2RL) or tumor markers commonly associated with progression and aggressiveness of PitNETs such as PTTG1, CDKN1B, and CDK2 in corticotropinomas. karger.com However, the observed effects on cell viability and apoptosis suggest that dopastatins do influence gene expression profiles, likely impacting downstream targets involved in cell cycle control and programmed cell death, even if the expression of the receptors themselves or certain common tumor markers were not significantly altered in this specific study. Further research is needed to fully elucidate the comprehensive gene expression changes induced by dopastatin compounds in various tumor types.

Table 2: Effect of BIM-065 on Gene Expression in Corticotropinoma Primary Cultures

| Gene/Marker | Observed Effect on mRNA Expression Levels | Reference |

| POMC | Not altered | karger.com |

| Somatostatin | Not altered | karger.com |

| SSTR2 | Not altered | karger.com |

| SSTR5 | Not altered | karger.com |

| D2RT | Not altered | karger.com |

| D2RL | Not altered | karger.com |

| PTTG1 | Not altered | karger.com |

| CDKN1B | Not altered | karger.com |

| CDK2 | Not altered | karger.com |

Impact on Hormone Secretion and Endocrine Regulation

Dopastatin compounds have demonstrated significant effects on the secretion of several key pituitary hormones in preclinical models. Their activity is primarily mediated through binding to SSTRs, particularly SSTR2 and SSTR5, and D2Rs. nih.govdrug-dev.com

Growth Hormone (GH) Secretion Inhibition

Inhibition of growth hormone (GH) secretion is a primary target for somatostatin analogs and, consequently, for dopastatin compounds, especially in the context of acromegaly. Studies using primary cultures of human GH-secreting pituitary adenomas (GHomas) have shown that dopastatin compounds can potently suppress GH release. patsnap.comnih.gov For instance, a second-generation dopastatin, TBR-065, demonstrated significantly improved efficacy in suppressing GH secretion compared to current available therapies in human GH-secreting adenoma cells. patsnap.com Another compound, BIM-23A760 (also known as TBR-760 or Onzigolide), has been shown to suppress GH secretion from cultured human pituitary cells derived from acromegaly patients, including those resistant to conventional somatostatin analog therapy. drug-dev.com In healthy primates, TBR-760 induced a dose-dependent suppression of GH. drug-dev.com A phase 1 clinical trial in healthy male volunteers with a somatostatin-dopamine chimera (BIM23B065) showed a significant reduction in endogenous GH secretion, with a maximal effect (Emax) of -64.8%. nih.gov

Adrenocorticotropic Hormone (ACTH) Secretion Modulation

Modulation of adrenocorticotropic hormone (ACTH) secretion is relevant for conditions like Cushing's disease, which is often caused by ACTH-secreting pituitary adenomas (corticotropinomas). While somatostatin receptor subtype 5 (SSTR5) is the most abundant receptor in these tumors, and SSTR2 expression can be low due to hypercortisolism, dopastatin compounds, with their dual SSTR2 and D2R targeting, have shown inhibitory effects on ACTH secretion in human corticotroph tumor cells. nih.govbioscientifica.com A new-generation dopastatin, BIM-065, reduced ACTH secretion in corticotropinomas in vitro. karger.com

Prolactin (PRL) Secretion Control

Dopamine agonists are the primary medical therapy for prolactinomas due to their potent inhibition of prolactin (PRL) secretion via D2 receptors. researchgate.net Dopastatin compounds, incorporating dopaminergic activity, also influence PRL secretion. BIM-23A760 has demonstrated efficacy in suppressing prolactin from cultured human pituitary cells, including those from acromegaly patients resistant to conventional somatostatin analogs, and induced prolonged suppression of prolactin levels in healthy individuals in human clinical trials. drug-dev.com BIM-065 has also been shown to reduce PRL secretion in prolactinomas in vitro. karger.com A phase 1 study with BIM23B065 in healthy male volunteers showed a strong inhibition of prolactin release, with an Emax of -91%. nih.gov However, one study investigating BIM-23A760 in dopamine-resistant prolactinomas with induced SSTR2 overexpression found that while SSTR2 was successfully overexpressed, BIM-23A760 did not enhance PRL suppression compared to cabergoline, suggesting a predominant dopaminergic contribution to its action in this context. researchgate.net

Comparative Efficacy Studies with Monotherapy Analogs (e.g., Octreotide, Cabergoline, Pasireotide)

Comparative studies have evaluated the efficacy of dopastatin compounds against existing monotherapy analogs like octreotide (a somatostatin analog primarily targeting SSTR2), cabergoline (a dopamine agonist primarily targeting D2R), and pasireotide (B1678482) (a multireceptor somatostatin analog with high affinity for SSTR5). nih.govwikipedia.orgwikipedia.orgoup.com

In inhibiting GH secretion from human GHoma cell cultures, a second-generation dopastatin, TBR-065, showed significantly improved efficacy compared to octreotide and cabergoline, both alone and in combination. patsnap.comnih.gov Specifically, the maximal effect (Emax) of TBR-065 on GH suppression was comparable to the combination of octreotide and cabergoline, but higher than TBR-760. patsnap.com

Studies comparing BIM-065 with octreotide and pasireotide in ACTHoma cell cultures indicated that BIM-065 and octreotide produced a comparable reduction in cell viability at a concentration of 10-7 M, while pasireotide did not significantly alter cell viability. karger.com At a lower concentration (10-9 M), BIM-065 appeared more effective than octreotide in reducing ACTHoma cell viability in one preparation. karger.com

Regarding prolactin secretion, one study found that BIM-23A760 inhibited PRL similarly to cabergoline in dopamine-resistant prolactinomas with induced SSTR2 overexpression, suggesting a predominant dopaminergic effect of the dopastatin in this specific model. researchgate.net This contrasts with the strong PRL inhibition observed with BIM23B065 in healthy volunteers. nih.gov

In the context of non-functioning pituitary adenomas (NFPAs), which express both D2R and SSTR2, BIM-23A760 (dopastatin) inhibited cell growth (measured by [3H]-thymidine uptake) in a significant percentage of NFPA cell cultures, with an inhibition magnitude similar to that achieved by a combination of cabergoline and octreotide. nih.gov Preclinical studies in a mouse model of NFPA showed that TBR-760 arrested tumor growth, while equimolar or 10x higher doses of individual SST or DA agonists, alone or in combination, had no significant effect, with the exception of a modest suppression by the lower dose of the DA agonist. patsnap.com

However, it is important to note that the development of some dopastatin compounds, such as BIM-23A760 (TBR-760), has been halted in phase II trials due to insufficient SST-like activity or decreased efficacy over time in chronic administration, potentially linked to metabolites. drug-dev.comnih.gov Despite this, the concept of chimeric somatostatin-dopamine compounds remains an area of interest for treating pituitary tumors. bioscientifica.comnih.gov

Data Table: Comparative Effects on Hormone Secretion and Cell Viability (Illustrative based on search results)

V. Receptor Expression Profiles and Functional Responses in Neuroendocrine Tumors

Somatostatin (B550006) Receptor Subtype Expression in Pituitary Neuroendocrine Tumors (PitNETs)

Somatostatin exerts its inhibitory effects through five distinct receptor subtypes (SSTR1-5), which are expressed in both normal pituitary tissue and PitNETs. wikipedia.orgwikidata.orgfishersci.pt The distribution and relative abundance of these subtypes vary significantly depending on the specific tumor type. fishersci.ptmims.comwikipedia.orgresearchgate.net While all five subtypes can be present, SSTR2 and SSTR5 are generally the most prevalent in pituitary adenomas, with SSTR4 typically showing low or undetectable expression. researchgate.netwikipedia.orgmims.comfishersci.ca

Somatotropinomas, responsible for acromegaly, predominantly express SSTR2 and SSTR5. fishersci.ptmims.comresearchgate.netwikipedia.orgmims.com Research indicates that SSTR2 is expressed in approximately 95% of GH-secreting adenomas, while SSTR5 is found in about 85%. fishersci.pt SSTR1 and SSTR3 are also present in a smaller proportion of these tumors, found in around 40% of cases. fishersci.pt Quantitative analyses at the mRNA level have shown SSTR5 to be the most highly expressed subtype in somatotropinomas, followed by SSTR2, then SSTR3, SSTR1, and finally SSTR4 at the lowest levels. researchgate.netwikipedia.org Mixed GH/PRL-secreting adenomas may exhibit increased expression of SSTR5 and co-expression of SSTR1 and SSTR3. fishersci.ptmims.com

Corticotropinomas, which cause Cushing's disease, primarily express SSTR5 and D2R. mims.com SSTR5 is considered the predominantly expressed SSTR subtype in these tumors. wikipedia.org The majority of corticotropinomas, over 85%, express both SSTR2 and SSTR5 mRNAs, with SSTR1 mRNA expressed to a lesser extent (63%). fishersci.pt While SSTR2 is expressed, its levels can be lower compared to SSTR5. wikipedia.orgwikipedia.org SSTR1 and SSTR3 are also detected. fishersci.ptmims.comwikipedia.orgciteab.com Notably, SSTR5 expression appears to be less influenced by high cortisol levels than SSTR2 expression. fishersci.pt A truncated variant of SSTR5, known as SST5TMD4, has also been identified in corticotropinomas. citeab.comuni.lu

Prolactinomas, the most common type of PitNET, predominantly express SSTR1 and SSTR5, with lower levels of SSTR2 expression. fishersci.ptnih.govnih.govuni.lu Quantitative mRNA analysis has demonstrated a significant prevalence of SSTR5 mRNA, followed by SSTR1, and then SSTR2. nih.govnih.govuni.lu Some studies using immunohistochemistry have reported higher SSTR2 staining intensity compared to SSTR5 in prolactinomas. wikipedia.orgwikidata.org

Non-Functioning Pituitary Adenomas (NFPAs) exhibit a variable expression profile of SSTR subtypes. fishersci.ptwikipedia.orgmims.com In many NFPAs, SSTR3 is the most frequently expressed subtype, followed by SSTR2. fishersci.ptresearchgate.netfishersci.cawikipedia.orgmims.com Expression of SSTR1, SSTR4, and SSTR5 can be detected in a subset of these tumors. researchgate.netwikipedia.orgfishersci.cawikipedia.orgmims.com A notable proportion of NFPAs have been shown to express substantial levels of both SSTR2 and SSTR5. wikipedia.orgmims.com Null cell adenomas, a subtype of NFPA, may display a different pattern with SSTR5 being the most prevalent subtype, followed by SSTR2 and SSTR3. wikipedia.org

Table 1: Summary of Predominant Somatostatin Receptor Subtype Expression in PitNETs

| PitNET Subtype | Predominant SSTR Subtypes Expressed | Other Expressed SSTR Subtypes |

| Somatotropinomas | SSTR2, SSTR5 | SSTR1, SSTR3 |

| Corticotropinomas | SSTR5 | SSTR1, SSTR2, SSTR3 |

| Prolactinomas | SSTR1, SSTR5 | SSTR2 |

| Non-Functioning Pituitary Adenomas | SSTR3, SSTR2 | SSTR1, SSTR4, SSTR5 |

Note: Expression levels and patterns can vary between individual tumors and studies.

Prolactinomas (PRL-secreting adenomas)

Dopamine (B1211576) D2 Receptor Expression in PitNETs

The dopamine D2 receptor (D2R) is another key target in the medical management of PitNETs, particularly prolactinomas. D2R is expressed in the majority of pituitary adenomas across various subtypes. nih.govmims.comwikidata.orgguidetomalariapharmacology.org While primarily found in lactotroph cells, D2R expression has been identified in all anterior pituitary cell types. nih.gov Prolactinomas are characterized by high levels of D2R expression, which underlies their responsiveness to dopamine agonists. nih.govwikidata.org Somatotropinomas also commonly express D2R, although typically at lower levels than in normal pituitary tissue. nih.gov In somatotropinomas, D2R is consistently coexpressed with SSTR2 and SSTR5. cpu-bioinfor.org Corticotropinomas also express D2R, with studies indicating expression in up to 75% of human corticotroph adenomas. mims.comwikipedia.orgnih.govguidetomalariapharmacology.orgguidetopharmacology.org Most corticotropinomas express functional D2R. wikipedia.org NFPAs consistently show high levels of dopamine receptor expression, with D2R being the dominant subtype. wikipedia.orgwikipedia.org

Table 2: Summary of Dopamine D2 Receptor Expression in PitNETs

| PitNET Subtype | D2 Receptor Expression Level |

| Somatotropinomas | Commonly expressed (lower than normal pituitary) nih.gov |

| Corticotropinomas | Expressed in a significant proportion (up to 75%) wikipedia.orgnih.gov |

| Prolactinomas | High expression nih.govwikidata.org |

| Non-Functioning Pituitary Adenomas | High expression wikipedia.orgwikipedia.org |

Correlation Between Receptor Expression and Dopastatin Efficacy

The development of Dopastatins, chimeric compounds designed to activate both somatostatin and dopamine D2 receptors, is based on the premise that co-targeting these receptors can offer enhanced therapeutic benefits in PitNETs that express both receptor types. uni.luwikipedia.orgmims.comcenmed.compharmakb.comfishersci.seguidetopharmacology.orguni.lu The coexpression and co-localization of SSTRs (particularly SSTR2 and SSTR5) and D2R in various pituitary adenomas suggest potential functional interactions, including the formation of receptor heterodimers, which could be more effectively modulated by chimeric agonists. mims.comwikipedia.orgmims.comcenmed.compharmakb.com

In somatotropinomas, where SSTR2, SSTR5, and D2R are frequently coexpressed, chimeric dopastatins have demonstrated synergistic inhibitory effects on hormone secretion and cell proliferation in in vitro studies. cpu-bioinfor.orgcenmed.com Compounds such as BIM-23A760 (TBR-760) and BIM-065 (TBR-065) have shown potent suppression of GH secretion and reduced cell viability in cultured somatotropinoma cells. cpu-bioinfor.orgwikipedia.orgfishersci.seguidetopharmacology.orguni.lu The efficacy of targeting multiple receptors appears to be greater than targeting individual receptors alone. cpu-bioinfor.org Studies have found a significant correlation between the expression levels of SSTR2 and D2R mRNA and the maximal suppression of GH secretion by octreotide (B344500) and cabergoline (B1668192), respectively. cpu-bioinfor.org Furthermore, SSTR2 mRNA levels have been positively correlated with the decrease in GH and IGF-I levels following treatment with octreotide LAR. researchgate.netwikipedia.org

For corticotropinomas, where SSTR5 and D2R are important targets, chimeric dopastatins are considered promising therapeutic agents due to the expression of SSTR2, SSTR5, and D2R. mims.comwikipedia.org In vitro studies with BIM-065 have shown decreased cell viability and reduced ACTH secretion in corticotropinoma cells. uni.lu The relative expression levels of SSTRs and D2R in individual tumors may influence the response to Dopastatins, potentially leading to varied or even paradoxical outcomes. guidetopharmacology.org

In prolactinomas, characterized by high D2R expression and the presence of SSTR1 and SSTR5, dopamine agonists are the primary medical treatment. fishersci.ptnih.govwikidata.org While SSTR5 agonists can suppress PRL release, their effect is generally less potent than that of dopamine agonists and does not appear to be additive when combined with dopamine agonists, particularly in tumors resistant to dopaminergic therapy. nih.govnih.gov In vitro studies with chimeric dopastatins in prolactinomas, including those resistant to dopamine agonists with increased SSTR2 expression, showed antisecretory and antiproliferative effects comparable to D2R agonists, but the inhibition of PRL secretion did not exceed that achieved with the reference D2R agonist. cenmed.com

NFPAs, which express high levels of D2R and variable levels of SSTRs (often with SSTR3 and SSTR2 being predominant), are also being investigated as potential targets for chimeric dopastatins. wikipedia.orgmims.comwikipedia.org Studies using TBR-760 (BIM-23A760) have demonstrated inhibition of growth in primary cultures of human NFPA cells and potent antitumoral effects in vitro. wikipedia.orgfishersci.seuni.lu The high density of dopamine receptors relative to somatostatin receptors in NFPAs may contribute to the therapeutic potential of Dopastatins in this subtype. wikipedia.org

Generally, a reduced expression of functional dopamine and somatostatin receptors in pituitary tumors has been associated with a diminished response to their respective agonists. wikidata.orguni.lu This highlights the importance of receptor expression profiling in understanding the potential efficacy of Dopastatins and other receptor-targeted therapies in PitNETs.

Differential Responses Based on SSTR/D2R Ratios

The specific ratio and subtype expression of SSTRs and D2R in a tumor can influence its response to different therapies, including those targeting these receptors. While the precise impact of varying SSTR/D2R ratios on the efficacy of "dopastatins" is an area of ongoing research, the co-expression and potential for heterodimerization between SSTRs and D2R suggest that the combined receptor profile is important selcuk.edu.trmdpi.comkarger.com. Studies have shown that ligand-induced heterodimerization between SSTR5 and D2R, as well as SSTR2 and D2R, can occur, potentially leading to enhanced functional activity compared to targeting either receptor alone selcuk.edu.trmdpi.comkarger.com. This highlights that the simple presence of receptors is not the only factor; their relative expression levels and ability to interact may play a crucial role in determining the functional response to chimeric molecules.

Paradoxical Stimulatory Responses in Specific Tumor Subtypes

While SST and dopamine generally exert inhibitory effects, paradoxical stimulatory responses have been observed in certain contexts within neuroendocrine systems. For instance, in some cases, targeting SSTRs can paradoxically lower blood glucose levels by suppressing glucagon (B607659) release, even if SSTR expression is low in malignant insulinomas nih.gov. The potential for paradoxical effects with "dopastatins" would likely depend on the specific tumor subtype, the dominant receptor signaling pathways activated, and the downstream molecular effects. Research into chimeric molecules aims to harness the inhibitory potential of both pathways while minimizing or avoiding such paradoxical effects.

Expression in Other Neuroendocrine Neoplasms (NENs)

Beyond pituitary adenomas, the expression of SSTRs and D2R is widespread in other NENs, forming the basis for diagnostic imaging and therapeutic strategies targeting these receptors bioscientifica.commdpi.com.

Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs)

GEP-NETs frequently express high densities of SSTRs, with SSTR2 being the most commonly expressed subtype, followed by SSTR5 selcuk.edu.trmdpi.comnih.govmdpi.com. D2R is also expressed in a significant percentage of GEP-NETs, with higher expression noted in lower-grade tumors nih.govnih.gov. Co-expression of SSTR2, SSTR5, and D2R has been demonstrated in a broad variety of NENs, including GEP-NETs mdpi.comsemanticscholar.org. The expression levels of SSTRs and D2R in GEP-NETs can be variable and may depend on the stage of tumor dedifferentiation karger.com. While SSTR2 is often the most abundant SSTR subtype, the expression order can vary, with one study in BON-1 pancreatic NET cells showing SSTR5 > SSTR1 > SSTR2 > SSTR3 mRNA expression karger.com. The co-expression of SSTRs and D2R in GEP-NETs provides a rationale for exploring chimeric SS/DA compounds as potential therapeutic options karger.com.

Here is a summary of SSTR and D2R expression in GEP-NETs based on available data:

| Receptor Subtype | Frequency of Expression in GEP-NETs | Notes |

| SSTR2 | Highly expressed (80-100% in GEP NENs, 50-70% in insulinomas) mdpi.comsemanticscholar.org | Most commonly expressed SSTR subtype selcuk.edu.trkarger.com |

| SSTR5 | Highly expressed (62% in one study) nih.gov | Frequently co-expressed with SSTR2 and D2R mdpi.comnih.govsemanticscholar.org |

| SSTR1 | Expressed (70% in malignant pancreatic NETs, lower levels in insulin-secreting cells) selcuk.edu.trnih.gov | Variable expression levels karger.com |

| SSTR3 | Expressed (20% in lung carcinoids, poorly expressed in endocrine pancreas) selcuk.edu.trkarger.com | Variable expression levels, not detectable in some cell lines karger.com |

| SSTR4 | Expressed (90% in malignant pancreatic NETs, poorly expressed in endocrine pancreas) selcuk.edu.trnih.gov | Variable expression levels, not detected in some tumor types karger.com |

| D2R | Expressed (frequently in well-differentiated GEP NENs, 81% overall in one study) bioscientifica.commdpi.com | Higher expression in low-grade tumors nih.govnih.gov |

Other Neuroendocrine Tumor Types

The expression of SSTRs and D2R extends to other neuroendocrine tumor types, providing potential targets for "dopastatin" therapies.

Lung Carcinoids: Lung carcinoids, including typical and atypical carcinoids, express SSTRs and D2R mdpi.comkarger.com. SSTR2A is the most frequently expressed SSTR subtype, followed by SSTR1 and SSTR5 karger.com. D2R is expressed in a significant percentage of lung carcinoids and is often co-expressed with SSTR subtypes karger.comenets.org. D2R expression may be more frequent in atypical carcinoids compared to typical carcinoids karger.com.

Pituitary Adenomas: Pituitary adenomas, particularly GH-secreting adenomas and ACTH-secreting adenomas, frequently co-express SSTRs (especially SSTR2 and SSTR5) and D2R selcuk.edu.trbioscientifica.comnih.gov. This co-expression and the demonstrated ligand-induced heterodimerization of SSTRs and D2R in pituitary adenomas have made them a key focus for the development of chimeric "dopastatins" selcuk.edu.trbioscientifica.comnih.gov.

Small Cell Lung Carcinoma (SCLC): SCLC, a highly aggressive neuroendocrine carcinoma, has been shown to express D2R on tumor-associated endothelial cells biorxiv.org. While not a typical target for SSTR-directed therapy due to lower SSTR expression in high-grade NETs, the expression of D2R in the tumor microenvironment suggests a potential role for dopamine-targeting agents, possibly in combination with other therapies selcuk.edu.trnih.govbiorxiv.org.

Neuroblastomas: These are pediatric tumors that typically exhibit high expression of SSTR1 and SSTR2, which is associated with a good prognosis mdpi.comnih.gov.

Pheochromocytomas and Paragangliomas: These tumors also express SSTRs bioscientifica.com.

The heterogeneous expression profiles of SSTRs and D2R across different NEN subtypes underscore the importance of characterizing the receptor landscape in individual tumors to guide potential therapeutic interventions with chimeric "dopastatins".

Compound Information and PubChem CIDs

| Compound Name | PubChem CID |

| Somatostatin | 16129706 |

| Dopamine | 681 |

Data Tables

Table 1: SSTR and D2R Expression in Different Neuroendocrine Tumor Types

| Tumor Type | SSTR2 Expression | SSTR5 Expression | D2R Expression | Key SSTRs Expressed (Other) | Notes | Source |

| Low-Grade NETs (General) | 100% | 100% | 93% | SSTR1, SSTR3 | High co-expression of SSTR2, SSTR5, and D2R. nih.govnih.gov | nih.govnih.gov |

| Intermediate-Grade NETs (General) | 94% | 94% | 78% | Co-expression decreases with increasing grade. nih.govnih.gov | nih.govnih.gov | |

| High-Grade NETs (General) | 67% | 67% | 44% | Lower expression compared to low/intermediate grade. nih.govnih.gov | nih.govnih.gov | |

| GEP-NETs | 80-100% | Frequently | Frequently | SSTR1, SSTR3, SSTR4 | SSTR2 most common, variable expression based on differentiation. selcuk.edu.trmdpi.comsemanticscholar.orgkarger.com | selcuk.edu.trmdpi.comsemanticscholar.orgkarger.com |

| Malignant Pancreatic NETs | 90% | 50% | Not specified | SSTR1 (70%), SSTR4 (90%), SSTR3 (50%) | Variable expression among subtypes. nih.gov | nih.gov |

| Insulinomas | 50-70% | Expressed | Not specified | SSTR5, SSTR1 | SSTR5 and SSTR1 in insulin-secreting cells. selcuk.edu.trmdpi.comsemanticscholar.org | selcuk.edu.trmdpi.comsemanticscholar.org |

| Lung Carcinoids | 72% | 40% | 74% | SSTR1 (63%), SSTR3 (20%) | SSTR2A most frequent SSTR; D2R more frequent in atypical. karger.com | karger.com |

| Medullary Thyroid Cancer | Expressed | Expressed | Not specified | SSTR2A correlated with better survival. mdpi.comnih.govendocrine-abstracts.org | mdpi.comnih.govendocrine-abstracts.org | |

| Pituitary Adenomas | Frequently | Frequently | Frequently | SSTR1, SSTR3 | High co-expression, focus for chimeric development. selcuk.edu.trbioscientifica.comnih.gov | selcuk.edu.trbioscientifica.comnih.gov |

| Neuroblastomas | High | Not specified | Not specified | SSTR1 | High expression associated with good prognosis. mdpi.comnih.gov | mdpi.comnih.gov |

Note: Expression frequencies and patterns can vary between studies due to differences in methodologies and patient populations.

Vi. Advanced Research Methodologies in Dopastatin Compound Analysis

In Vitro Experimental Models

In vitro models provide a controlled environment to study the direct effects of Dopastatin compounds on cells, including tumor cells and primary cell cultures. These models are instrumental in dissecting the molecular mechanisms and cellular responses triggered by Dopastatin binding.

Cell Culture Systems (e.g., AtT-20 cell line)

Immortalized cell lines are widely used in Dopastatin research due to their ease of maintenance and reproducibility. The AtT-20 cell line, a mouse corticotroph pituitary adenoma cell line, is a notable example utilized in studies investigating Dopastatin's effects on signaling pathways. For instance, the AtT-20 cell line has been used to evaluate signaling pathways modulated in response to Dopastatin compounds like BIM-065. Studies have assessed parameters such as cell proliferation and the phosphorylation levels of key signaling proteins like Akt and ERK1/2 in AtT-20 cells treated with Dopastatins. karger.com BIM-065, a new-generation dopastatin, has been shown to decrease cell viability in AtT-20 cells. endocrine-abstracts.org

Research findings in cell culture systems demonstrate the direct impact of Dopastatins on cell viability and proliferation. For example, BIM-065 decreased cell viability in AtT-20 cells and primary cultures of certain PitNET subtypes. karger.comendocrine-abstracts.org The effects can be mediated through the modulation of signaling cascades such as [Ca2+]i kinetics and Akt- or ERK1/2-phosphorylation. karger.comendocrine-abstracts.org

Table 1: Effect of BIM-065 on Cell Viability in In Vitro Models karger.comendocrine-abstracts.org

| Cell Type / Model | Effect of BIM-065 on Cell Viability |

| AtT-20 cell line | Decreased |

| Corticotropinoma primary cultures | Decreased |

| Somatotropinoma primary cultures | Decreased |

| Nonfunctioning Pituitary Adenoma (NFPA) primary cultures | No significant decrease |

Primary Cell Culture Techniques

Primary cell cultures derived directly from patient tumors or normal tissues offer a more physiologically relevant model compared to established cell lines. These techniques allow researchers to assess the effects of Dopastatins on cells that retain many characteristics of the original tissue. Studies have utilized primary cell cultures from various PitNET subtypes, including corticotropinomas, somatotropinomas, nonfunctioning pituitary adenomas (NFPAs), and prolactinomas, to evaluate the direct therapeutic effects of Dopastatin compounds like BIM-065 and TBR-760. karger.comendocrine-abstracts.orgpatsnap.comresearchgate.netdrug-dev.com

Using primary cultures, researchers can assess key functional endpoints such as cell viability, apoptosis, hormone secretion, and the expression levels of key genes in response to Dopastatin treatment. karger.comendocrine-abstracts.orgresearchgate.net For example, BIM-065 reduced ACTH, GH, chromogranin-A, and PRL secretion and increased apoptosis in primary cultures of corticotropinomas, somatotropinomas, and NFPAs. karger.compatsnap.comresearchgate.net TBR-760 has also been shown to suppress the growth of primary cultures of human NFPA cells. drug-dev.com

Table 2: Effects of BIM-065 on Hormone Secretion and Apoptosis in Primary PitNET Cultures karger.compatsnap.comresearchgate.net

| PitNET Subtype | Effect of BIM-065 on Hormone Secretion | Effect of BIM-065 on Apoptosis |

| Corticotropinomas | Reduced ACTH, Chromogranin-A | Increased |

| Somatotropinomas | Reduced GH, Chromogranin-A | Increased |

| NFPAs | Reduced Chromogranin-A | Increased |

| Prolactinomas | Reduced PRL | Not specified in results |

Receptor Binding Assays

Receptor binding assays are fundamental techniques used to characterize the interaction of Dopastatin compounds with their target receptors, specifically somatostatin (B550006) receptors (SSTRs) and dopamine (B1211576) receptor 2 (D2R). These assays help determine the affinity and selectivity of Dopastatins for different receptor subtypes. Dopastatins are designed as agonists for both SSTRs (particularly sst2 and sst5) and D2R. endocrine-abstracts.orgresearchgate.net

Studies have shown that the efficacy of Dopastatins is linked to their ability to bind and activate these receptors, which are often co-expressed in endocrine tumors like pituitary adenomas. endocrine-abstracts.orgcas.czbioscientifica.com The interaction between SSTRs and D2R, including the formation of heterodimers, can influence ligand binding and signal transduction, which is a key aspect investigated through receptor binding studies and functional assays. endocrine-abstracts.orgmdpi.comresearchgate.net

In Vivo Preclinical Animal Models

Murine Models of Pituitary Adenomas

Murine models, particularly those genetically engineered to develop pituitary adenomas, serve as valuable tools for studying the in vivo effects of Dopastatin compounds. These models can mimic aspects of human pituitary tumorigenesis. For example, a mouse model with the pro-opiomelanocortin (POMC) gene knocked out spontaneously develops aggressive NFPAs and has been used to study the impact of TBR-760. patsnap.comnih.gov Other transgenic mouse models have been developed to study specific types of pituitary adenomas, such as GH/prolactin-secreting tumors. researchgate.net

Research using murine models allows for the assessment of Dopastatin effects on tumor growth, size, and hormone production in a living system. In the POMC KO mouse model, treatment with TBR-760 for 8 weeks resulted in nearly complete inhibition of established tumor growth compared to vehicle-treated mice. nih.gov This demonstrates the potent anti-tumor activity of Dopastatins in a relevant in vivo setting.

Table 3: Effect of TBR-760 on Tumor Growth in a Murine Model of NFPA nih.gov

| Treatment Group | Change in Tumor Size (after 8 weeks) |

| Vehicle-treated | Increased by 890 ± 0.7% |

| TBR-760 treated | Nearly complete inhibition of growth |

Xenograft Models for Tumor Growth Studies

Xenograft models involve implanting human tumor cells or tissue into immunodeficient mice. These models are widely used to study human cancer biology and evaluate the efficacy of potential therapies, including Dopastatins, in a living system. Patient-derived xenograft (PDX) models, where patient tumor tissue is implanted, are considered particularly relevant as they can retain many characteristics of the original human tumor. jcancer.orgmdpi.comnih.gov While the search results specifically mention xenograft models in the context of general cancer research and NFPA, their application to study Dopastatin effects on pituitary adenoma growth is a logical extension of this methodology. nih.govherabiolabs.com

Xenograft models allow for the direct measurement of tumor growth in response to Dopastatin treatment, providing crucial in vivo efficacy data. Studies using xenograft models of pituitary adenomas would typically involve implanting tumor cells or tissue subcutaneously or orthotopically into immunodeficient mice and then administering the Dopastatin compound to assess its impact on tumor volume and progression. mdpi.comherabiolabs.com The POMC KO mouse model discussed earlier can be considered a form of in vivo model relevant to pituitary tumors, demonstrating the utility of such approaches in evaluating Dopastatin efficacy on tumor growth. nih.gov

Molecular and Cellular Biology Techniques

Molecular and cellular biology techniques are fundamental to dissecting the intricate interactions of Dopastatin within biological systems. These methods provide insights into how Dopastatin affects gene and protein expression, modulates intracellular signaling cascades, and influences critical cellular processes like viability and apoptosis. utoronto.calongdom.org

Gene Expression Analysis (e.g., RT-PCR, quantitative real-time RT-PCR, genomic microarray)

Gene expression analysis techniques, such as Reverse Transcription Polymerase Chain Reaction (RT-PCR), quantitative real-time RT-PCR (RT-qPCR), and genomic microarrays, are employed to quantify the mRNA levels of specific genes in cells or tissues treated with Dopastatin. core.ac.uknih.govplos.org This allows researchers to determine how Dopastatin influences the transcription of genes, particularly those encoding its target receptors (D2R, SSTR2, SSTR5) and downstream signaling molecules. researchgate.netcas.cz

For instance, studies have utilized RT-qPCR to assess the expression levels of different somatostatin receptor subtypes (SSTR1-SSTR5) and dopamine receptors (DRD1-DRD5) in pituitary adenomas, providing context for the potential efficacy of dopastatins which target these receptors. cas.cznih.gov Research on non-functioning pituitary adenomas (NFPAs) analyzed SST1-5 and DRDs expression by RT-qPCR, finding that SST3 was the predominant SST subtype, followed by SST2 and SST5, while DRD2 was the dominant dopamine receptor subtype. nih.gov Another study used real-time RT-qPCR to quantify the expression of PRDM2 in prolactinomas and normal pituitary glands, finding lower levels in resistant prolactinomas, and linked PRDM2 expression to D2DR upregulation and inhibition of ERK1/2 phosphorylation. researchgate.net

Data from gene expression studies can be presented in tables showing the relative mRNA expression levels of target genes in different cell types or under various treatment conditions.

| Gene Target | Technique | Sample Type | Observed Change with Dopastatin (Example) | Citation |

| DRD2 mRNA | RT-qPCR | Pituitary Adenomas | Varied expression across subtypes; dominant in NFPAs | cas.cznih.gov |

| SSTR2 mRNA | RT-qPCR | Pituitary Adenomas | Varied expression across subtypes; present in NFPAs | cas.cznih.gov |

| SSTR5 mRNA | RT-qPCR | Pituitary Adenomas | Varied expression across subtypes; present in NFPAs | cas.cznih.gov |

| PRDM2 mRNA | RT-qPCR | Prolactinomas | Lower in resistant tumors | researchgate.net |

Microarray analysis allows for a broader, high-throughput examination of the expression of thousands of genes simultaneously, providing a global view of the transcriptional changes induced by Dopastatin. nih.govnih.gov While not specifically detailed for Dopastatin in the search results, microarray studies have been used to identify differentially expressed genes in pituitary adenomas, the target tissue for Dopastatin research. nih.gov Comparing microarray data with RT-PCR can help validate findings and provide a more comprehensive understanding of gene expression profiles. nih.govplos.org

Protein Expression Analysis (e.g., Immunohistochemistry)

Protein expression analysis, notably through immunohistochemistry (IHC), is crucial for visualizing and quantifying the presence and localization of specific proteins in tissue samples. bioscientifica.comcancer-genetics.org IHC involves using antibodies that specifically bind to the target protein, allowing its detection under a microscope. This technique is vital for confirming whether changes observed at the mRNA level translate into altered protein levels and for determining the distribution of target receptors (D2R, SSTRs) within tissues. nih.govbioscientifica.com

Studies have employed IHC to evaluate the expression of D2R and SSTR subtypes in pituitary adenomas and other neuroendocrine tumors. cas.cznih.govbioscientifica.com For instance, IHC analysis has confirmed the presence of D2R and SSTR2 protein in non-functioning pituitary adenomas, correlating with mRNA expression data. cas.cznih.gov IHC has also been used to assess PRDM2 protein levels in prolactinomas, showing lower levels in resistant tumors, consistent with RT-qPCR findings. researchgate.net

IHC provides valuable spatial information about protein distribution, indicating which cells within a heterogeneous tissue express the target receptors or proteins affected by Dopastatin.

Intracellular Signaling Pathway Assays (e.g., Western Blot for phosphorylation)

Western blotting is a widely used technique to detect and quantify specific proteins in cell lysates and to assess their post-translational modifications, such as phosphorylation. karger.come-crt.orgresearchgate.net Phosphorylation is a key mechanism in regulating protein activity and is central to many intracellular signaling pathways. By using antibodies specific for phosphorylated forms of signaling proteins, researchers can determine how Dopastatin activates or inhibits downstream cascades. karger.comresearchgate.net

Dopastatin, acting through D2R and SSTRs, is known to influence various signaling pathways, including the ERK1/2 and Akt pathways, which are involved in cell proliferation, survival, and apoptosis. nih.govresearchgate.netkarger.comresearchgate.net Western blot analysis has been used to demonstrate that Dopastatin (e.g., BIM-065, a new-generation dopastatin) can modulate the phosphorylation levels of Akt and ERK1/2 in pituitary tumor cells. karger.com For example, BIM-065 was shown to decrease cell viability and increase apoptosis, potentially mediated through the modulation of Akt and ERK1/2 phosphorylation. karger.com

Data from Western blot experiments can be presented as images of the blots showing bands corresponding to the target protein and its phosphorylated form, alongside graphical representations of the densitometric quantification of these bands.

| Signaling Protein | Phosphorylation Site | Technique | Cell Line/Sample | Effect of Dopastatin (Example) | Citation |

| Akt | Ser473 | Western Blot | AtT-20 cells | Modulation observed | karger.comresearchgate.net |

| ERK1/2 | Thr202/Tyr204 | Western Blot | AtT-20 cells | Modulation observed | researchgate.netkarger.comresearchgate.net |

| PRDM2 | Not specified | Western Blot | Prolactinomas | Lower levels in resistant tumors | researchgate.net |

Flow Cytometry for Cell Viability and Apoptosis

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of individual cells in a population. e-crt.orgscielo.org.conih.gov In the context of Dopastatin research, flow cytometry is frequently used to assess cell viability, proliferation, and apoptosis. karger.come-crt.orgscielo.org.conih.govresearchgate.net

Assays using fluorescent dyes, such as Annexin V and Propidium Iodide (PI), are commonly employed with flow cytometry to distinguish between viable, apoptotic, and necrotic cells. e-crt.orgscielo.org.conih.gov Annexin V binds to phosphatidylserine, which is translocated to the outer membrane early in apoptosis, while PI is a DNA-binding dye that can only enter cells with damaged cell membranes (late apoptotic or necrotic cells). scielo.org.conih.gov By gating on different cell populations based on their staining pattern, researchers can quantify the percentage of cells undergoing apoptosis or losing viability in response to Dopastatin treatment. e-crt.orgscielo.org.conih.gov

Studies investigating the effects of dopastatins on pituitary tumor cells have utilized flow cytometry to demonstrate that these compounds can decrease cell viability and increase apoptosis. karger.com For instance, BIM-065 was shown to increase apoptosis in corticotropinomas, somatotropinomas, and NFPAs. karger.com

Flow cytometry data is typically presented as scatter plots or histograms, with quadrants or regions defining different cell populations (e.g., viable, early apoptotic, late apoptotic, necrotic). Quantitative data can be presented in tables showing the percentage of cells in each population under different treatment conditions.

| Cell Population | Staining (Example) | Technique | Cell Line/Sample | Effect of Dopastatin (Example) | Citation |

| Viable Cells | Annexin V-/PI- | Flow Cytometry | Pituitary tumor cells | Decreased viability observed | karger.come-crt.org |

| Early Apoptotic | Annexin V+/PI- | Flow Cytometry | Pituitary tumor cells | Increased apoptosis observed | karger.come-crt.org |

| Late Apoptotic/Necrotic | Annexin V+/PI+ or Annexin V-/PI+ | Flow Cytometry | Pituitary tumor cells | Changes observed | e-crt.orgnih.gov |

Advanced Microscopy Techniques for Receptor Localization and Internalization

Advanced microscopy techniques are essential for visualizing the precise location of Dopastatin's target receptors (D2R and SSTRs) within cells and tissues, and for studying their dynamic behavior, such as ligand-induced internalization. longdom.orgmdpi.commdpi.com Techniques like confocal microscopy and super-resolution microscopy offer higher resolution and better optical sectioning compared to traditional light microscopy, allowing for detailed visualization of receptor distribution at the plasma membrane and within intracellular compartments. longdom.org

Immunofluorescence microscopy, often coupled with confocal microscopy, uses fluorescently labeled antibodies to pinpoint the location of specific receptors. By treating cells with fluorescently labeled Dopastatin or by using antibodies against the receptors after Dopastatin treatment, researchers can track receptor movement and internalization. mdpi.commdpi.com Receptor internalization, where receptors are moved from the cell surface into the cytoplasm after ligand binding, is a key mechanism regulating receptor signaling and desensitization. mdpi.commdpi.comnih.gov

Studies on somatostatin receptors, relevant to Dopastatin's mechanism, have utilized microscopy to observe receptor internalization and trafficking. mdpi.commdpi.comnih.gov For example, SSTR2 is known to undergo internalization and rapid recycling after binding to agonists. mdpi.comnih.gov While specific studies detailing Dopastatin-induced receptor internalization using advanced microscopy were not prominently found in the search results, these techniques are standard for investigating the cellular fate of G protein-coupled receptors like D2R and SSTRs upon ligand binding. mdpi.commdpi.com

Advanced microscopy can provide visual evidence of receptor clustering, co-localization with other proteins, and movement to endosomal or lysosomal compartments following Dopastatin exposure.

Vii. Future Directions in Dopastatin Research

Exploration of Novel Dopastatin Analogs and Derivations